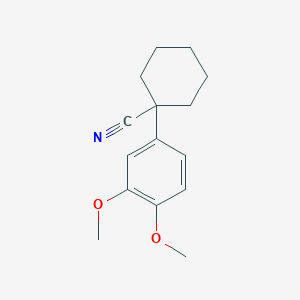
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione
Descripción general
Descripción
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione is a derivative of piperazine-2,5-dione, a compound known for its diverse applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione can be synthesized through the acetylation of 3,6-dibenzylpiperazine-2,5-dione. The process involves treating 3,6-dibenzylpiperazine-2,5-dione with acetyl chloride in the presence of a base such as pyridine at room temperature. The reaction proceeds smoothly, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione undergoes various chemical reactions, including:
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydriodic acid at elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding diketones.
Reduction: cis-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects on cancer cells by uncoupling mitochondrial oxidative phosphorylation, leading to cell death under nutrient-starved conditions . This selective cytotoxicity makes it a promising candidate for anticancer drug development.
Comparación Con Compuestos Similares
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione can be compared with other similar compounds such as:
1,4-Dimethyl-3,6-dibenzylpiperazine-2,5-dione: Similar structure but with methyl groups instead of acetyl groups at the 1 and 4 positions.
3,6-Dibenzylpiperazine-2,5-dione: Lacks the acetyl groups, making it less functionalized.
Bis-arylidene derivatives of piperazine-2,5-dione: These derivatives possess arylidene groups, which impart different chemical and physical properties.
Propiedades
IUPAC Name |
1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(25)23-19(13-17-9-5-3-6-10-17)22(28)24(16(2)26)20(21(23)27)14-18-11-7-4-8-12-18/h3-12,19-20H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUOLQZODKVFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C(=O)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine](/img/structure/B3037698.png)


![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)





